(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid
Overview
Description
-(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid, or (R)-3-FPHPA, is an organic compound that is used in a variety of scientific research applications. It is a chiral compound that contains a single asymmetric carbon atom and is the enantiomer of the (S)-3-FPHPA form. It is a white crystalline solid that is soluble in both water and organic solvents. This compound is used in the synthesis of various organic compounds, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Enantioselective Synthesis
(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid has been a subject of interest in enantioselective synthesis. Research has shown its utility in the resolution of nonsteroidal antiandrogens, contributing to the understanding of the absolute configuration of active enantiomers (Tucker & Chesterson, 1988). Another study focused on the synthesis, resolution, and assignment of absolute configuration of 2-(α-hydroxy)aryl acrylate esters, demonstrating the versatility of this compound in stereochemical applications (Drewes et al., 1992).
Enzymatic Process Development
A significant development is the continuous enzymatic process for synthesizing (R)-3-(4-Fluorophenyl)-2-hydroxy propanic acid. This process achieved efficient synthesis at a multikilogram scale with high enantiomeric excess and good overall yield, indicating its potential for large-scale industrial applications (Tao & Mcgee, 2002).
Chemo-enzymatic Routes
Chemo-enzymatic routes have been explored for the preparation of chiral compounds, including (S)-3-Hydroxy-3-phenylpropanoic acid, which has potential applications in the synthesis of antidepressant drugs. This highlights the role of (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid in the development of pharmaceutical intermediates (Zhao et al., 2014).
Bio-Production and Environmental Applications
3-Hydroxypropanoic acid, related to (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid, is a valuable platform chemical. Research indicates its production from glycerol by metabolically engineered bacteria, highlighting its significance in the field of bioengineering and sustainability (Jers et al., 2019).
Pharmaceutical Research
In pharmaceutical research, derivatives of 3-hydroxypropanoic acid have been explored for their potential in treating various health conditions. For instance, phenylpropanoic acid derivatives containing polar functionalities were investigated as G protein-coupled receptor 40 agonists for treating type 2 diabetes (Mikami et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDVNWXOYGTHJO-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432518 | |
Record name | (R)-3-(4-FLUOROPHENYL)-2-HYDROXYPROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid | |
CAS RN |
124980-94-5 | |
Record name | (αR)-4-Fluoro-α-hydroxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124980-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-3-(4-FLUOROPHENYL)-2-HYDROXYPROPANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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